molecular formula C14H15Cl2N3OS B2468907 3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide CAS No. 1119261-71-0

3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide

Cat. No.: B2468907
CAS No.: 1119261-71-0
M. Wt: 344.25
InChI Key: WWTDNWGTYFICTQ-UHFFFAOYSA-N
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Description

The compound “3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide” is a complex organic molecule. It contains a pyridine ring which is a basic heterocyclic aromatic ring with one nitrogen atom. The pyridine ring is substituted at the 3 and 6 positions with chlorine atoms, at the 2 position with a carboxamide group, and at the nitrogen with a 2-(dimethylamino)-2-thiophen-2-ylethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, which imparts stability to the molecule. The electron-withdrawing chlorine atoms and the electron-donating dimethylamino group would create a complex electronic structure with areas of relative positive and negative charge .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The chlorine atoms could potentially undergo nucleophilic substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the basic nitrogen in the pyridine ring could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of atoms and the intermolecular forces present .

Properties

IUPAC Name

3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3OS/c1-19(2)10(11-4-3-7-21-11)8-17-14(20)13-9(15)5-6-12(16)18-13/h3-7,10H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTDNWGTYFICTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=CC(=N1)Cl)Cl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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